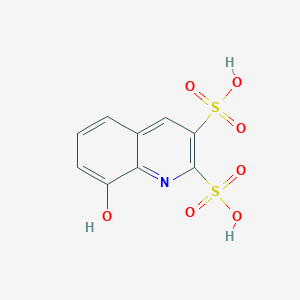
(2,3-Dimethyloxiran-2-yl)(7-methoxy-2H-1-benzopyran-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Dimethyloxiran-2-yl)(7-methoxy-2H-1-benzopyran-5-yl)methanone is a synthetic organic compound that belongs to the class of oxiranes and benzopyrans This compound is of interest due to its unique chemical structure, which combines an epoxide ring with a benzopyran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethyloxiran-2-yl)(7-methoxy-2H-1-benzopyran-5-yl)methanone typically involves the following steps:
Formation of the Epoxide Ring: The epoxide ring can be formed through the oxidation of an alkene precursor using reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Coupling with Benzopyran: The benzopyran moiety can be introduced through a coupling reaction, such as a Friedel-Crafts acylation, using appropriate starting materials and catalysts like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(2,3-Dimethyloxiran-2-yl)(7-methoxy-2H-1-benzopyran-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions using reagents like peracids.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution at the epoxide ring can yield various substituted alcohols or ethers.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme-catalyzed reactions involving epoxides.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2,3-Dimethyloxiran-2-yl)(7-methoxy-2H-1-benzopyran-5-yl)methanone would depend on its specific application. For example, if used as a pharmacological agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The epoxide ring can act as an electrophile, reacting with nucleophilic sites in biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
(2,3-Dimethyloxiran-2-yl)(7-hydroxy-2H-1-benzopyran-5-yl)methanone: Similar structure but with a hydroxyl group instead of a methoxy group.
(2,3-Dimethyloxiran-2-yl)(7-methoxy-2H-1-benzopyran-4-yl)methanone: Similar structure but with a different substitution pattern on the benzopyran ring.
Uniqueness
The uniqueness of (2,3-Dimethyloxiran-2-yl)(7-methoxy-2H-1-benzopyran-5-yl)methanone lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
876345-08-3 |
|---|---|
Fórmula molecular |
C15H16O4 |
Peso molecular |
260.28 g/mol |
Nombre IUPAC |
(2,3-dimethyloxiran-2-yl)-(7-methoxy-2H-chromen-5-yl)methanone |
InChI |
InChI=1S/C15H16O4/c1-9-15(2,19-9)14(16)12-7-10(17-3)8-13-11(12)5-4-6-18-13/h4-5,7-9H,6H2,1-3H3 |
Clave InChI |
NPQQKXNCHCSZKW-UHFFFAOYSA-N |
SMILES canónico |
CC1C(O1)(C)C(=O)C2=C3C=CCOC3=CC(=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide](/img/structure/B12596692.png)

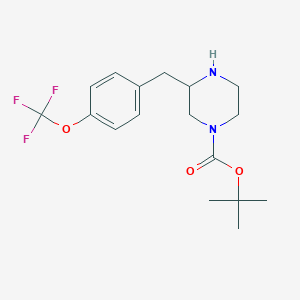
![[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid](/img/structure/B12596715.png)
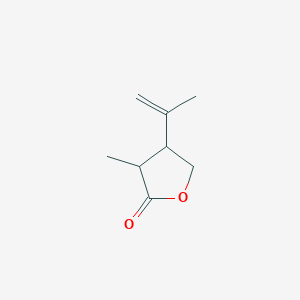
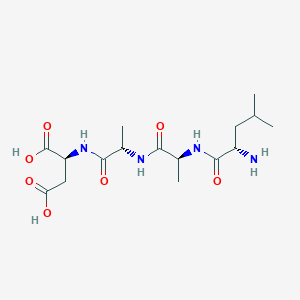



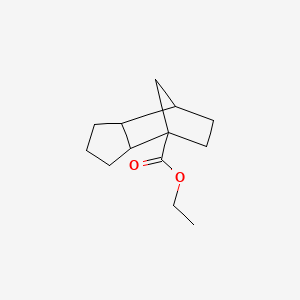

![4-[4-(Benzyloxy)phenoxy]-2-chlorobenzaldehyde](/img/structure/B12596777.png)

